molecular formula C14H18INO2 B8623791 tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate

tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate

Cat. No. B8623791
M. Wt: 359.20 g/mol
InChI Key: FCADQNBESPLYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07592373B2

Procedure details

0.43 mL (4 mmol) of N,N′-dimethylethylenediamine is added to a reaction mixture of 0.4 g (2 mmol) of copper (I) iodide, 6.2 g (19.86 mmol) of tert-butyl [1-(4-bromophenyl)-cyclopropyl]carbamate, and 6 g (40 mmol) of sodium iodide in 15 mL of 1,4-dioxane and refluxed for 24 hours under nitrogen. Then the cooled suspension is combined with 30% ammonia solution, poured onto distilled water, and extracted with dichloromethane. The organic phase is dried over sodium sulfate, filtered, and the solvent is distilled off. Yield: 6.60 g (93% of theory); C14H18INO2 (M=359.20); calc.: molecular ion peak (M+H)+: 360; found: molecular ion peak (M+H)+: 360; Rf value: 0.8 (silica gel, dichloromethane/ethanol (50:1)).
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CNCCNC.Br[C:8]1[CH:13]=[CH:12][C:11]([C:14]2([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH2:16][CH2:15]2)=[CH:10][CH:9]=1.[I-:25].[Na+].N>O1CCOCC1.[Cu]I>[C:20]([O:19][C:18](=[O:24])[NH:17][C:14]1([C:11]2[CH:12]=[CH:13][C:8]([I:25])=[CH:9][CH:10]=2)[CH2:16][CH2:15]1)([CH3:23])([CH3:22])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
0.43 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)NC(OC(C)(C)C)=O
Name
Quantity
6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
copper (I) iodide
Quantity
0.4 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours under nitrogen
Duration
24 h
ADDITION
Type
ADDITION
Details
poured
DISTILLATION
Type
DISTILLATION
Details
onto distilled water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=CC=C(C=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.